N1-(2-(4-(tert-Butyl)phenyl)quinolin-4-yl)-N2,N2-diethylethane-1,2-diamine dihydrobromide N1-(2-(4-(tert-Butyl)phenyl)quinolin-4-yl)-N2,N2-diethylethane-1,2-diamine dihydrobromide
Brand Name: Vulcanchem
CAS No.: 853343-96-1
VCID: VC16025765
InChI: InChI=1S/C25H33N3.2BrH/c1-6-28(7-2)17-16-26-24-18-23(27-22-11-9-8-10-21(22)24)19-12-14-20(15-13-19)25(3,4)5;;/h8-15,18H,6-7,16-17H2,1-5H3,(H,26,27);2*1H
SMILES:
Molecular Formula: C25H35Br2N3
Molecular Weight: 537.4 g/mol

N1-(2-(4-(tert-Butyl)phenyl)quinolin-4-yl)-N2,N2-diethylethane-1,2-diamine dihydrobromide

CAS No.: 853343-96-1

Cat. No.: VC16025765

Molecular Formula: C25H35Br2N3

Molecular Weight: 537.4 g/mol

* For research use only. Not for human or veterinary use.

N1-(2-(4-(tert-Butyl)phenyl)quinolin-4-yl)-N2,N2-diethylethane-1,2-diamine dihydrobromide - 853343-96-1

Specification

CAS No. 853343-96-1
Molecular Formula C25H35Br2N3
Molecular Weight 537.4 g/mol
IUPAC Name N-[2-(4-tert-butylphenyl)quinolin-4-yl]-N',N'-diethylethane-1,2-diamine;dihydrobromide
Standard InChI InChI=1S/C25H33N3.2BrH/c1-6-28(7-2)17-16-26-24-18-23(27-22-11-9-8-10-21(22)24)19-12-14-20(15-13-19)25(3,4)5;;/h8-15,18H,6-7,16-17H2,1-5H3,(H,26,27);2*1H
Standard InChI Key BGUBIRUHJJNGEA-UHFFFAOYSA-N
Canonical SMILES CCN(CC)CCNC1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)C(C)(C)C.Br.Br

Introduction

N1-(2-(4-(tert-Butyl)phenyl)quinolin-4-yl)-N2,N2-diethylethane-1,2-diamine dihydrobromide is a complex organic compound belonging to the quinoline derivative class. Quinoline derivatives are renowned for their diverse biological activities, making them significant in medicinal chemistry. This compound, with the CAS number 853343-96-1, has a molecular formula of C25H35Br2N3 and a molecular weight of 537.4 g/mol .

Synthesis Methods

The synthesis of N1-(2-(4-(tert-Butyl)phenyl)quinolin-4-yl)-N2,N2-diethylethane-1,2-diamine dihydrobromide typically involves multiple steps. A common method includes the Friedländer synthesis, which constructs quinoline rings through the condensation of 2-aminobenzophenone with an aldehyde in the presence of a catalyst like acetic acid. Another approach involves the cyclization of 2-alkenylanilines with di-tert-butyl dicarbonate, catalyzed by DMAP (4-dimethylaminopyridine), to yield tert-butyl quinolin-2-yl carbonates.

Chemical Reactions

This compound can undergo various chemical reactions:

  • Oxidation: Using agents like potassium permanganate or hydrogen peroxide.

  • Reduction: With reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: Participates in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols in the presence of a base.

Biological Activity

Research indicates that quinoline derivatives exhibit anticancer and antimicrobial properties. The specific compound has been studied for its ability to inhibit cancer cell proliferation and has shown promise in disrupting bacterial cell wall synthesis. Additionally, it has been associated with the inhibition of bromodomain-containing proteins, which are critical in regulating gene expression and are linked to diseases like cancer and autoimmune disorders.

6.1. Medicinal Chemistry

  • Anticancer Activity: Derivatives of quinoline can induce apoptosis in cancer cells through specific signaling pathways, making them potential candidates for cancer therapeutics.

  • Antimicrobial Properties: The compound demonstrates significant inhibitory effects against various bacterial strains by disrupting bacterial cell wall synthesis.

6.2. Comparison with Similar Compounds

CompoundBiological Activity
QuinolineDiverse biological activities
CamptothecinAntitumor properties
ChloroquineAntimalarial drug

N1-(2-(4-(tert-Butyl)phenyl)quinolin-4-yl)-N2,N2-diethylethane-1,2-diamine dihydrobromide is unique due to its structural arrangement, which imparts distinct chemical and biological properties.

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